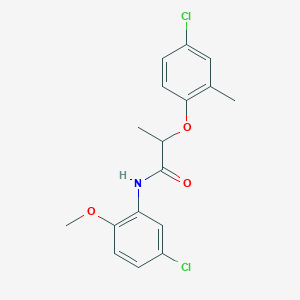![molecular formula C18H16F3N3O2S B10895500 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10895500.png)
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring, an ethoxy group, a sulfanyl linkage, and a trifluoromethyl-substituted phenylacetamide moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the benzimidazole derivative with a thiol compound, such as thiourea, under basic conditions.
Attachment of the Trifluoromethyl-Substituted Phenylacetamide Moiety: The final step involves the acylation of the sulfanyl-substituted benzimidazole with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkyl or aryl-substituted derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with tubulin, inhibiting its polymerization and disrupting microtubule function. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
- 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone
Uniqueness
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the ethoxy group and the trifluoromethyl-substituted phenylacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16F3N3O2S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H16F3N3O2S/c1-2-26-11-7-8-14-15(9-11)24-17(23-14)27-10-16(25)22-13-6-4-3-5-12(13)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
ZYZXXANHOPUUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzotriazol-1-yl)-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B10895421.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-{[5-(dimethylamino)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10895422.png)

![N-(4-chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B10895449.png)
![4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B10895456.png)
![(2E)-N-benzyl-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10895464.png)
![4-[2-(3-{[4-(1-Adamantyl)-1,3-thiazol-2-YL]amino}-3-oxopropanoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B10895469.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B10895474.png)
![5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10895486.png)
![5-(difluoromethyl)-4-({(E)-[3-(ethoxymethyl)-4-methoxyphenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895493.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B10895507.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10895513.png)
